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Compound of Interest

6-0O-(3",4"-
Compound Name:
Dimethoxycinnamoyl)catalpol

Cat. No. B1180763

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-
(3",4"-Dimethoxycinnamoyl)catalpol, an iridoid glycoside with recognized anti-hepatotoxic
properties.[1] The information presented herein is intended to support researchers and
scientists in the identification, characterization, and further investigation of this compound for
potential therapeutic applications.

Chemical Structure

6-0-(3",4"-Dimethoxycinnamoyl)catalpol is an ester of catalpol, an iridoid glucoside, with
3,4-dimethoxycinnamic acid. The acyl group is attached at the C-6 position of the catalpol core.

Molecular Formula: C2eH32013

Molecular Weight: 552.5 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of 6-O-
(3",4"-Dimethoxycinnamoyl)catalpol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H-NMR Spectroscopic Data (CDsOD)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
Catalpol Moiety
1 5.17 d 8.7
3 6.38 d 5.8
4 4.99 dd 58,15
5 2.59 m
6 5.06 d 7.0
7 3.56 m
9 2.65 t 9.0
10a 4.19 d 13.0
10b 3.94 d 13.0
Glucose Moiety
1 4.80 d 6.0
2' 3.44 d 9.3
6' 3.94 m
3,4-
Dimethoxycinnamoyl
Moiety
2" 6.96 d 2.1
5" 6.98 d 8.7
6" 7.21 dd 8.7,2.1
7" (a) 6.48 d 15.6
8" (B) 7.71 d 15.6
OMe-3" 3.82 s
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OMe-4" 3.85 S

Table 2: 133C-NMR Spectroscopic Data (CDsOD)
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Position Chemical Shift (6, ppm)

Catalpol Moiety

1 95.04
3 142.40
4 102.91
5 36.72
6 81.37
7 60.23
8 66.83
9 43.14
10 61.28

Glucose Moiety

1 99.8
2 74.5
3 77.4
4' 715
5' 78.0
6' 62.7

3,4-Dimethoxycinnamoyl Moiety

1" 128.1
2" 111.9
3" 150.2
4" 152.5
5" 112.9
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6" 124.2
7" (@) 117.2
8" (B) 146.8
Cc=0 168.5
OMe-3" 56.5
OMe-4" 56.6

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Technique lonization Mode Observed m/z Interpretation

ESI-MS Positive 588.2 M+ CI~

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy

Table 4: IR and UV-Vis Spectroscopic Data

Technique Medium Absorption Bands Interpretation
IR KBr 2903 cm™? —CH (alkane)
1717 cm™? C=0 (ester)

] - Not available in
UV-Vis Not specified ]
searched literature

Note: Specific UV-Vis absorption maxima for 6-O-(3",4"-Dimethoxycinnamoyl)catalpol were
not explicitly found in the reviewed literature. However, similar iridoid glycosides with cinnamoyl
moieties typically exhibit strong absorption in the UV region due to the conjugated system.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above, based on standard methodologies for the analysis of iridoid glycosides from
natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5
mm probe.

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a
suitable deuterated solvent, such as methanol-d4 (CDsOD), and transferred to an NMR tube.

e 'H-NMR Spectroscopy:
o Standard one-dimensional proton spectra are acquired.

o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to
achieve an adequate signal-to-noise ratio.

e 13C-NMR Spectroscopy:
o Proton-decoupled carbon spectra are recorded.

o Awider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of
13C, a greater number of scans is typically required.

¢ 2D NMR Spectroscopy (COSY, HSQC, HMBC):
o COSY (Correlation Spectroscopy): To establish proton-proton correlations.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton
correlations, which is crucial for assigning quaternary carbons and piecing together the
molecular structure.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system
(LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or lon Trap
mass spectrometers.

« lonization: Electrospray ionization (ESI) is a soft ionization technique commonly employed
for iridoid glycosides, as it minimizes fragmentation and allows for the observation of the
molecular ion or adducts.

e Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
(m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be
used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and
pressed into a thin pellet.

» Analysis: The sample is irradiated with infrared light, and the absorption is measured as a
function of wavenumber (cm~1). The resulting spectrum reveals the presence of specific

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

 Instrumentation: A UV-Vis spectrophotometer.

o Sample Preparation: The compound is dissolved in a suitable solvent that is transparent in
the UV-Vis region, such as methanol or ethanol.

e Analysis: The absorbance of the solution is measured across a range of wavelengths
(typically 200-800 nm) to determine the wavelengths of maximum absorption (Amax).

Workflow and Signaling Pathway Visualization
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a
natural product and a conceptual signaling pathway where such a compound might be
investigated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-O-(3",4"-
Dimethoxycinnamoyl)catalpol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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4-dimethoxycinnamoyl-catalpol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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